molecular formula C6H7ClFNO B1393483 3-Fluoro-2-methoxypyridine hydrochloride CAS No. 1150163-74-8

3-Fluoro-2-methoxypyridine hydrochloride

Cat. No.: B1393483
CAS No.: 1150163-74-8
M. Wt: 163.58 g/mol
InChI Key: WGZVIKBJRSRRCY-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxypyridine hydrochloride is a useful research compound. Its molecular formula is C6H7ClFNO and its molecular weight is 163.58 g/mol. The purity is usually 95%.
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Biological Activity

3-Fluoro-2-methoxypyridine hydrochloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H6ClFN2O
  • Molecular Weight : 165.57 g/mol
  • IUPAC Name : this compound

This compound features a fluorine atom at the third position and a methoxy group at the second position of the pyridine ring, which contributes to its unique chemical properties and biological activities.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways:

  • Dihydroorotase Inhibition : This compound acts as an inhibitor of dihydroorotase, an enzyme involved in pyrimidine biosynthesis. By binding to the ribose binding site of dihydroorotase, it prevents the conversion of dihydroorotate to orotic acid, leading to decreased levels of pyrimidine nucleotides which are crucial for DNA replication and cell division.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains, though specific mechanisms remain to be fully elucidated.

1. Antiviral Properties

Research has shown that related fluorinated compounds exhibit antiviral activities. For instance, studies on similar fluoropyridine derivatives have demonstrated effectiveness against Hepatitis B virus (HBV) with low cytotoxicity. The compound's structure suggests potential for further investigations in antiviral applications .

3. Enzyme Inhibition

In addition to dihydroorotase inhibition, this compound may interact with other enzymes or receptors, leading to various biological effects. Its structural characteristics allow it to bind selectively to targets involved in critical biochemical pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of fluorinated pyridines, providing insights into the potential applications of this compound:

StudyFindings
Inhibition of dihydroorotase at micromolar concentrations leads to reduced cell proliferation due to decreased nucleotide availability.
Related compounds showed effective HBV replication inhibition with low cytotoxicity (EC50 = 31 nM).
Suggested antimicrobial activity against certain bacterial strains; further pharmacological studies recommended.

Dosage and Toxicity

The biological effects of this compound vary with dosage:

  • Low Doses : Effective inhibition of dihydroorotase without significant toxicity.
  • High Doses : Potential toxic effects observed, including disruptions in cellular metabolism and nucleotide balance.

Properties

IUPAC Name

3-fluoro-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZVIKBJRSRRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675029
Record name 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-74-8
Record name Pyridine, 3-fluoro-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150163-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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